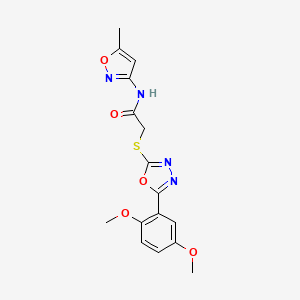
2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C16H16N4O5S and its molecular weight is 376.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound notable for its diverse biological activities attributed to its unique structural features. The presence of an oxadiazole ring and a thioether linkage enhances its potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound's molecular formula is C19H20N4O4S, and it has a molecular weight of 396.45 g/mol. The structure includes:
- An oxadiazole ring , which is known for various biological activities.
- A thioether linkage , contributing to its reactivity.
- A 5-methylisoxazole moiety , which may enhance its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative.
- Thioether Formation : Reaction of the oxadiazole intermediate with a thiol compound.
- Acetamide Formation : Coupling with 5-methylisoxazole under suitable conditions.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties often exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Antimicrobial Activity
The compound has also been screened for antimicrobial activity. Preliminary results suggest that it may exhibit selective activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .
Anticonvulsant Activity
Recent studies have explored the anticonvulsant potential of oxadiazole derivatives. The compound's structural features suggest it may interact with neurotransmitter systems involved in seizure activity .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The oxadiazole ring can interact with specific enzymes or receptors, potentially inhibiting their activity.
- Receptor Modulation : The presence of the isoxazole moiety may enhance binding affinity to certain receptors involved in therapeutic effects.
Comparative Studies
To contextualize the biological activity of this compound, comparisons with structurally similar compounds are essential. Below is a summary table:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | Thiadiazole instead of oxadiazole | Anticancer activity against various cell lines |
| 5-(2-bromo-4-methylphenyl)-1,3,4-thiadiazol-2-amide | Contains a brominated phenyl group | Antimicrobial properties |
| 2-(5-methoxyphenyl)-1,3,4-thiadiazol-2-amide | Methoxy-substituted thiadiazole | Potential anti-inflammatory activity |
The unique combination of oxadiazole and isoxazole functionalities in this compound suggests enhanced biological activity compared to similar compounds lacking these features.
Case Studies
Several case studies have explored the pharmacological properties of related compounds:
- Anticancer Studies : A series of oxadiazole derivatives showed promising results against breast and lung cancer models.
- Antimicrobial Testing : Compounds were evaluated for their ability to inhibit bacterial growth in vitro against standard strains like E. coli and Bacillus subtilis.
Propiedades
IUPAC Name |
2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S/c1-9-6-13(20-25-9)17-14(21)8-26-16-19-18-15(24-16)11-7-10(22-2)4-5-12(11)23-3/h4-7H,8H2,1-3H3,(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJWGCFYVHIYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














